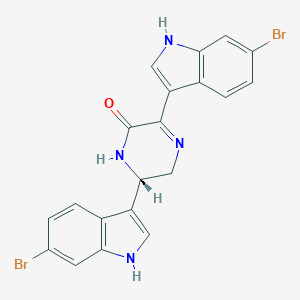
5-ethyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. EHT 1864 is a sulfonamide derivative that has been shown to inhibit the activity of Rho family GTPases, which are key regulators of cell signaling pathways.
Wirkmechanismus
EHT 1864 inhibits the activity of Rho family GTPases by binding to their guanine nucleotide exchange factors (GEFs). Rho family GTPases are activated by GEFs, which catalyze the exchange of GDP for GTP, thereby activating the GTPases. EHT 1864 binds to the GEFs, preventing them from activating the GTPases. This leads to a decrease in the activity of the Rho family GTPases, which in turn inhibits cancer cell proliferation and migration.
Biochemical and Physiological Effects
EHT 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell proliferation and migration, EHT 1864 has been shown to inhibit the formation of actin stress fibers and focal adhesions, which are critical for cell migration. EHT 1864 has also been shown to inhibit the invasion of cancer cells through extracellular matrix barriers. Additionally, EHT 1864 has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EHT 1864 is its specificity for Rho family GTPases. EHT 1864 has been shown to selectively inhibit the activity of Rho family GTPases without affecting other GTPases. This specificity makes EHT 1864 a valuable tool for studying the role of Rho family GTPases in cancer and other diseases. However, one of the limitations of EHT 1864 is its potential toxicity. While EHT 1864 has been shown to be well-tolerated in animal studies, its toxicity in humans is not well understood.
Zukünftige Richtungen
There are several future directions for the research on EHT 1864. One direction is the development of more potent and selective inhibitors of Rho family GTPases. Another direction is the investigation of the potential applications of EHT 1864 in other diseases, such as cardiovascular disease and neurological disorders. Additionally, the development of more effective drug delivery systems for EHT 1864 could improve its therapeutic potential. Finally, further studies are needed to understand the toxicity of EHT 1864 in humans and to develop strategies to mitigate any potential adverse effects.
Conclusion
In conclusion, EHT 1864 is a small molecule inhibitor that has shown promising results in cancer research. Its specificity for Rho family GTPases makes it a valuable tool for studying the role of these GTPases in cancer and other diseases. While there are limitations to its use, such as potential toxicity, the development of more effective drug delivery systems and the investigation of its potential applications in other diseases could improve its therapeutic potential. Overall, EHT 1864 is a promising compound that has the potential to make significant contributions to the field of cancer research and beyond.
Synthesemethoden
The synthesis of EHT 1864 involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with 2-thienylmethanamine in the presence of a base. The reaction yields EHT 1864 as a white crystalline solid with a purity of over 95%. The synthesis method for EHT 1864 has been optimized to produce high yields of the compound, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential applications in cancer research. Rho family GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, thereby inhibiting cancer cell proliferation and migration. Additionally, EHT 1864 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C14H17NO3S2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
5-ethyl-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-11-6-7-13(18-2)14(9-11)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
InChI-Schlüssel |
CALCKFIZLSIYKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CS2 |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CS2 |
Löslichkeit |
46.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)


![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)




